Vortioxetina hidrobromuro
Descripción general
Descripción
El hidrobromuro de vortioxetina es un antidepresivo atípico utilizado principalmente para el tratamiento del trastorno depresivo mayor. Es conocido por su mecanismo de acción multimodal, que implica la modulación de los receptores de serotonina y la inhibición de la recaptación de serotonina. Este compuesto se comercializa con diversos nombres comerciales, incluidos Brintellix y Trintellix .
Aplicaciones Científicas De Investigación
El hidrobromuro de vortioxetina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza en el estudio de la modulación de los receptores de serotonina y la inhibición de la recaptación.
Biología: Se investiga por sus efectos en los sistemas de neurotransmisores y la función cerebral.
Medicina: Se utiliza principalmente en el tratamiento del trastorno depresivo mayor. .
Industria: Se utiliza en el desarrollo de nuevos medicamentos y formulaciones antidepresivas
Mecanismo De Acción
El mecanismo de acción del hidrobromuro de vortioxetina es complejo e involucra múltiples vías:
Inhibición de la recaptación de serotonina: Inhibe la recaptación de serotonina uniéndose al transportador de serotonina.
Modulación del receptor: Actúa como agonista en los receptores 5-HT1A, como agonista parcial en los receptores 5-HT1B y como antagonista en los receptores 5-HT3, 5-HT1D y 5-HT7 .
Dianas moleculares: Se dirige principalmente al transportador de serotonina y a varios receptores de serotonina, lo que lleva a un aumento de los niveles de serotonina en el cerebro
Compuestos similares:
Sertralina: Otro inhibidor de la recaptación de serotonina utilizado para la depresión.
Bupropión: Un antidepresivo atípico con un mecanismo de acción diferente.
Fluoxetina: Un inhibidor selectivo de la recaptación de serotonina con aplicaciones similares.
Singularidad: El hidrobromuro de vortioxetina es único debido a su mecanismo de acción multimodal, que implica tanto la inhibición de la recaptación de serotonina como la modulación de los receptores. Se cree que esta acción dual contribuye a su eficacia en el tratamiento del trastorno depresivo mayor .
Análisis Bioquímico
Biochemical Properties
Vortioxetine hydrobromide acts on the serotonin neurotransmitter system, where it modulates one or more serotonin receptors and inhibits the reuptake of serotonin . Specifically, it functions as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter . It also acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors .
Cellular Effects
Vortioxetine hydrobromide has been found to inhibit the growth of gastric cancer cells in vitro and in vivo by targeting JAK2 and SRC . It suppresses STAT3 dimerization and nuclear translocation activity . Furthermore, it enhances the release of glutamate and inhibits the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus .
Molecular Mechanism
The molecular mechanism of vortioxetine hydrobromide involves its interaction with multiple targets in the serotonin system. It inhibits the serotonin transporter, leading to increased serotonin levels . Additionally, it acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, vortioxetine hydrobromide has shown stability over time . A novel stability-indicating method has been developed for the assay of vortioxetine hydrobromide in bulk and pharmaceutical formulations .
Dosage Effects in Animal Models
In animal models, acute and chronic administration of vortioxetine hydrobromide improves performance on objective measures that cover a broad range of cognitive domains . The effects of vortioxetine hydrobromide vary with different dosages in these models .
Metabolic Pathways
Vortioxetine hydrobromide is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase . The major metabolite is pharmacologically inactive, and the minor pharmacologically active metabolite is not expected to cross the blood–brain barrier .
Transport and Distribution
Vortioxetine hydrobromide has a favorable pharmacokinetic profile with dose-proportional and linear exposure, moderate oral bioavailability, extensive tissue distribution, and a long elimination half-life .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del hidrobromuro de vortioxetina normalmente implica un proceso de varios pasos. Uno de los pasos clave es la ciclación del anillo de piperazina. El proceso comienza con 2,4-dimetiltiofenol que reacciona con o-bromonitrobenceno, seguido de hidrogenación catalítica, reacción de Sandmeyer con piperazina y, finalmente, reacción con ácido bromhídrico para formar hidrobromuro de vortioxetina .
Métodos de producción industrial: Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza. Se ha desarrollado una nueva ruta sintética mejorada que alcanza un rendimiento del 63 % con una pureza del 99 %. Este método implica tres pasos simples, siendo el paso clave la ciclación del anillo de piperazina .
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrobromuro de vortioxetina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes:
Oxidación: Normalmente implica reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Comúnmente se utilizan reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: A menudo implica reacciones de halogenación utilizando reactivos como bromo o cloro.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .
Comparación Con Compuestos Similares
Sertraline: Another serotonin reuptake inhibitor used for depression.
Bupropion: An atypical antidepressant with a different mechanism of action.
Fluoxetine: A selective serotonin reuptake inhibitor with similar applications.
Uniqueness: Vortioxetine hydrobromide is unique due to its multimodal mechanism of action, which involves both serotonin reuptake inhibition and receptor modulation. This dual action is believed to contribute to its efficacy in treating major depressive disorder .
Actividad Biológica
Vortioxetine hydrobromide is an antidepressant medication primarily used for the treatment of major depressive disorder (MDD). Its unique mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake, has garnered significant attention in both clinical and preclinical studies. Recent research has expanded its potential applications beyond depression, including its effects on cancer cell proliferation and gut microbiota.
Vortioxetine acts primarily as a serotonin reuptake inhibitor (SRI) while also modulating various serotonin receptors, including:
- 5-HT1A receptor agonism
- 5-HT3 receptor antagonism
- 5-HT7 receptor antagonism
This multifaceted approach not only enhances mood but also improves cognitive function, making it a valuable option for patients with MDD who experience cognitive deficits .
Anticancer Activity
Recent studies have demonstrated that vortioxetine hydrobromide exhibits anticancer properties , particularly as a dual inhibitor of JAK2 and SRC kinases. Research findings indicate:
- Inhibition of Gastric Cancer Cell Growth : Vortioxetine significantly suppresses the proliferation of gastric cancer cells (HGC27 and AGS) in vitro, with IC50 values of 5.90 μM and 9.40 μM, respectively .
- Mechanism : The compound inhibits JAK2/SRC-STAT3 signaling pathways, leading to reduced STAT3 phosphorylation and dimerization, which are critical for cancer cell survival and proliferation .
Table 1: Inhibitory Effects on Gastric Cancer Cells
Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | Proliferation Inhibition (%) at 4 μM (96h) |
---|---|---|---|
HGC27 | 5.90 | 4.96 | 66 |
AGS | 9.40 | 6.56 | 45 |
Clinical Efficacy in Depression
Vortioxetine has been shown to effectively alleviate depressive symptoms and improve cognitive function in patients with MDD. A randomized controlled trial indicated:
- Significant Improvement : Patients receiving vortioxetine (10 mg and 20 mg) showed a mean treatment difference from placebo of 0.36 (p < 0.0001) and 0.33 (p < 0.0001), respectively .
Table 2: Efficacy Data from Clinical Trials
Treatment Group | Mean Change from Baseline to Week 8 | p-value |
---|---|---|
Vortioxetine 10 mg | 0.36 | <0.0001 |
Vortioxetine 20 mg | 0.33 | <0.0001 |
Placebo | - | - |
Effects on Gut Microbiota
Emerging evidence suggests that vortioxetine may also influence gut microbiota composition, which is increasingly recognized for its role in mental health:
- Microbiota Modulation : Treatment with vortioxetine has been associated with changes in beneficial gut bacteria such as Faecalibacterium and Roseburia, potentially contributing to its antidepressant effects .
Case Studies
A recent case series reported the successful use of vortioxetine in patients with comorbid epilepsy and depressive symptoms:
- Patient Outcomes : All nine patients achieved remission of depressive symptoms within a treatment range of 10 to 20 mg, demonstrating good tolerability even among those with complex medical histories .
Table 3: Summary of Case Studies
Patient Count | Age Range (Years) | Treatment Duration (Months) | Remission Achieved |
---|---|---|---|
9 | 24 - 77 | 2 - 48 | Yes |
Propiedades
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRUFUIHGGOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027850 | |
Record name | Vortioxetine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960203-27-4 | |
Record name | Vortioxetine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960203-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vortioxetine hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vortioxetine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VORTIOXETINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.